molecular formula C25H24N2O2S B11463866 8-methyl-3-(naphthalen-2-ylsulfonyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

8-methyl-3-(naphthalen-2-ylsulfonyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B11463866
M. Wt: 416.5 g/mol
InChI Key: IZJMNYHRJMXBQT-UHFFFAOYSA-N
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Description

8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl (2-naphthyl) sulfone is a complex organic compound with a unique structure that combines a pyrazino[3,2,1-jk]carbazole core with a naphthyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl (2-naphthyl) sulfone typically involves multiple steps, starting from readily available starting materials

    Cyclization: The initial step involves the cyclization of a precursor molecule to form the pyrazino[3,2,1-jk]carbazole core. This can be achieved using a variety of cyclization agents and conditions, such as heating with a strong acid or base.

    Sulfonation: The naphthyl sulfone group is introduced through a sulfonation reaction, typically using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired sulfone group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale production facilities.

Chemical Reactions Analysis

Types of Reactions

8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl (2-naphthyl) sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl (2-naphthyl) sulfone has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties. It may be investigated as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: The compound can be used as a tool in biological research to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound may find applications in the development of new industrial chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl (2-naphthyl) sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

12-methyl-4-naphthalen-2-ylsulfonyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C25H24N2O2S/c1-17-9-12-23-22(15-17)21-7-4-8-24-25(21)26(23)13-14-27(24)30(28,29)20-11-10-18-5-2-3-6-19(18)16-20/h2-3,5-6,9-12,15-16,24H,4,7-8,13-14H2,1H3

InChI Key

IZJMNYHRJMXBQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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